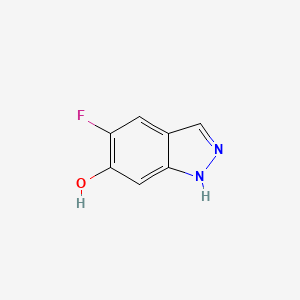

5-Fluoro-1H-indazol-6-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMMOSQPRDYCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-61-9 | |

| Record name | 5-Fluoro-1H-indazol-6-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Indazole Scaffold

An In-Depth Technical Guide to the Physicochemical Profile of 5-Fluoro-1H-indazol-6-ol for Drug Discovery Applications

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, serves as a versatile scaffold for developing therapeutic agents targeting a range of diseases, including cancer and neurological disorders.[3][4] The specific substitution pattern of this compound endows it with unique properties highly desirable in drug discovery. The 6-hydroxyl group provides a critical hydrogen bond donor and acceptor, facilitating strong interactions with biological targets, while also offering a reactive handle for further chemical modification. The 5-fluoro substituent leverages the unique properties of fluorine to enhance metabolic stability and modulate lipophilicity, which are crucial pharmacokinetic considerations.[5]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for the synthesis, purification, and in-depth physicochemical characterization of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven protocols necessary to unlock the potential of this valuable molecule.

Core Molecular Properties

A thorough understanding of the fundamental molecular properties is the first step in evaluating any new chemical entity. While extensive experimental data for this compound is not broadly published, we can infer and predict key parameters based on its structure and data from closely related analogues.

| Property | Value (Predicted/Calculated) | Significance in Drug Discovery |

| Molecular Formula | C₇H₅FN₂O | Defines the elemental composition and exact mass. |

| Molecular Weight | 152.13 g/mol | Influences diffusion rates and membrane passage; aligns with fragment-based drug discovery (FBDD) principles ("Rule of Three"). |

| Predicted Boiling Point | ~380-400 °C | Indicates thermal stability. Based on analogues like 6-FLUORO-4-HYDROXY (1H)INDAZOLE (376.1°C).[6] |

| Predicted pKa | ~8.0 (Phenolic Hydroxyl) | Determines the ionization state at physiological pH (7.4), which critically impacts solubility, permeability, and target binding. Based on 6-FLUORO-4-HYDROXY (1H)INDAZOLE (pKa 8.06).[6] |

| Predicted XLogP3 | 1.6 - 2.0 | A measure of lipophilicity. This range suggests a good balance between aqueous solubility and membrane permeability, a key aspect of the ADME profile. |

Synthesis and Purification Workflow

The synthesis of substituted indazoles often involves the cyclization of suitably functionalized precursors.[7] A common and effective strategy is the intramolecular N-arylation of ortho-haloarylhydrazones, which can be catalyzed by metals like copper or palladium.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 709046-14-0: 6-Fluoro-1H-indazol-5-amine | CymitQuimica [cymitquimica.com]

- 6. 6-FLUORO-4-HYDROXY (1H)INDAZOLE | 885521-10-8 [chemicalbook.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Fluoro-1H-indazol-6-ol: Structure and Analysis

This guide provides a comprehensive technical overview of 5-Fluoro-1H-indazol-6-ol, a heterocyclic building block of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural elucidation, analytical characterization, and practical applications, grounding all claims in established scientific protocols and authoritative references.

Introduction: The Significance of a Fluorinated Indazole

The indazole scaffold is a privileged structure in drug discovery, known for its ability to act as a bioisostere of indole and form key interactions with biological targets, particularly protein kinases.[1][2] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3] This makes fluorinated indazoles like the subject of this guide valuable intermediates in the synthesis of novel therapeutic agents, particularly in oncology and inflammatory diseases.[1][4][5] This guide will provide the foundational knowledge required for the robust synthesis, purification, and characterization of this compound, ensuring its quality and suitability for downstream applications.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.

Chemical Structure

The core of this compound consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. The fluorine atom is substituted at position 5, and a hydroxyl group is at position 6.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for this compound. These values are crucial for selecting appropriate solvents for reactions, purification, and analysis.

| Property | Value | Source |

| CAS Number | 1082041-61-9 | [6] |

| Molecular Formula | C₇H₅FN₂O | [6] |

| Molecular Weight | 152.13 g/mol | [6] |

| Appearance | Solid (form may vary) | |

| Storage | 2-8°C, dry and sealed from light | [7] |

Analytical Characterization Workflow

Ensuring the identity, purity, and stability of this compound is paramount. A multi-technique approach is required for comprehensive characterization. The choice of techniques is driven by the need to confirm the molecular structure, identify and quantify impurities, and establish a reliable quality control profile.

Diagram: Analytical Workflow

Caption: A typical analytical workflow for characterizing this compound.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all essential.

-

¹H NMR: Provides information on the number and environment of protons. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The hydroxyl (-OH) and amine (-NH) protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: Reveals the carbon skeleton. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. Carbons two or three bonds away will show smaller couplings.

-

¹⁹F NMR: This is a crucial experiment. A single resonance is expected, and its chemical shift is indicative of the fluorine's electronic environment. Proton-coupled ¹⁹F NMR can help confirm through-space or through-bond H-F couplings.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using sonication if necessary.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[8]

-

¹H Acquisition: Employ a standard single-pulse experiment. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Use a proton-decoupled pulse program. A larger number of scans (e.g., 1024-4096) will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F Acquisition: Use a standard fluorine observe pulse program.

-

Data Processing: Process the Free Induction Decay (FID) with Fourier transformation. Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Analyze chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.

-

Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like indazoles, minimizing fragmentation and clearly showing the molecular ion. By obtaining a high-resolution mass measurement (typically to four decimal places), the elemental formula can be definitively confirmed, distinguishing it from other potential isomers or compounds with the same nominal mass.

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a solvent compatible with ESI, such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Scan an appropriate mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the peak corresponding to [M+H]⁺. Compare the measured accurate mass to the theoretical mass calculated for C₇H₆FN₂O⁺. The mass error should be less than 5 ppm to confidently confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients.

-

Trustworthiness: A self-validating HPLC method includes system suitability tests before sample analysis. Parameters like peak tailing factor (should be close to 1), theoretical plates (a measure of column efficiency), and resolution between the main peak and any impurities must meet pre-defined criteria. This ensures that the chromatographic system is performing correctly and that the purity results are reliable.

Protocol: HPLC Purity Determination

-

Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column is a standard starting point for indazole derivatives.[9]

-

Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.[9] The exact ratio may be run isocratically or as a gradient to ensure separation of all potential impurities.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration (e.g., 0.5-1.0 mg/mL).

-

Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by a UV scan of the analyte (e.g., 250-320 nm range).[9]

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

-

Handling: Avoid dust formation and inhalation.[6][10] Work in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Store the compound in a tightly closed container in a dry, cool place (2-8°C recommended).[7]

-

First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6][10]

Conclusion

The successful use of this compound in drug discovery and development hinges on its thorough analytical characterization. This guide has outlined a logical, multi-technique workflow grounded in established scientific principles. By employing NMR for structural confirmation, HRMS for elemental composition, and a validated HPLC method for purity, researchers can ensure the quality and integrity of this valuable chemical building block, paving the way for its effective application in the synthesis of next-generation therapeutics.

References

-

Wiley-VCH. Supporting Information. [Link]

- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

INIS-IAEA. Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). [Link]

-

PubChem. 5-Bromo-6-fluoro-1H-indazole. [Link]

-

INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

-

ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

MySkinRecipes. 5-Fluoro-6-methoxy-1H-indazole. [Link]

-

ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]

-

PubChem. 6-Fluoro-1H-indazole. [Link]

-

Open Chemistry. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

SpectraBase. 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

NIH. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

PubMed Central. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

-

PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

-

CAS Common Chemistry. 1H-Indazol-5-amine. [Link]

-

ResearchGate. Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 5-Fluoro-6-methoxy-1H-indazole [myskinrecipes.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

Spectroscopic Characterization of 5-Fluoro-1H-indazol-6-ol: A Technical Guide

Introduction

5-Fluoro-1H-indazol-6-ol is a heterocyclic aromatic compound of significant interest within medicinal chemistry and drug development. The indazole core is a prevalent scaffold in numerous pharmacologically active molecules, and the specific substitution pattern of a fluoro group at the 5-position and a hydroxyl group at the 6-position offers unique electronic and hydrogen-bonding properties that can be exploited in the design of targeted therapeutics. Understanding the precise molecular structure and electronic environment of this compound is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its unambiguous characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound, is characterized by a bicyclic indazole core. The key structural features influencing its spectroscopic signature are the aromatic protons, the fluorine and hydroxyl substituents on the benzene ring, and the N-H proton of the pyrazole ring.

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to N-H, O-H, C-H, C=C, and C-F bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H stretch | 3200-3600 (broad) | Phenolic hydroxyl group |

| N-H stretch | 3100-3500 (medium) | Indazole N-H |

| Aromatic C-H stretch | 3000-3100 (medium) | C-H bonds on the aromatic rings |

| C=C stretch | 1500-1600 (strong) | Aromatic ring stretching |

| C-F stretch | 1100-1250 (strong) | Carbon-fluorine bond |

| C-O stretch | 1200-1300 (strong) | Phenolic carbon-oxygen bond |

Causality behind Predictions:

-

The broadness of the O-H and N-H stretches is due to hydrogen bonding.

-

The exact positions of the aromatic C=C stretching bands can provide information about the substitution pattern.

-

The C-F stretch is typically a strong and characteristic absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₇H₅FN₂O), the expected molecular weight is approximately 152.04 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 124 | Medium | [M - N₂]⁺ |

| 96 | Medium | [M - N₂ - CO]⁺ |

Causality behind Predictions:

-

The molecular ion peak ([M]⁺) at m/z 152 would be prominent.

-

A characteristic fragmentation pattern for indazoles is the loss of a neutral nitrogen molecule (N₂), which would result in a fragment at m/z 124.

-

Subsequent loss of carbon monoxide (CO) from the hydroxyl-bearing ring could lead to a fragment at m/z 96.

Figure 3: General workflow for EI Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required. [1]4. Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak.

-

IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum of the empty ATR setup. Then, apply pressure to the sample to ensure good contact with the crystal and record the sample spectrum. Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [2]3. Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a detailed picture of the molecular structure, functional groups, and connectivity of this important heterocyclic compound. While these predictions are based on sound scientific principles, it is imperative that they are confirmed with experimental data upon the synthesis and purification of this compound. This guide serves as a valuable tool for researchers to anticipate, interpret, and validate the spectroscopic features of this molecule, thereby facilitating its use in further scientific investigation.

References

-

HighChem LLC. (2026). 5 Fluoro AMB metabolite 6. mzCloud. Retrieved from [Link]

-

(2007). Supporting Information. Wiley-VCH. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

-

HighChem LLC. (2026). 5 Fluoro ADB. mzCloud. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

ResearchGate. (2023). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

-

Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]

Sources

A Prospective Crystallographic Analysis of 5-Fluoro-1H-indazol-6-ol: A Key Scaffold in Medicinal Chemistry

An In-depth Technical Guide

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] The strategic introduction of fluorine atoms can significantly enhance a molecule's therapeutic profile, improving metabolic stability, bioavailability, and target affinity.[3] 5-Fluoro-1H-indazol-6-ol represents a confluence of these two privileged motifs, positioning it as a molecule of significant interest for drug discovery. Despite its potential, a definitive single-crystal X-ray diffraction structure has not been publicly reported. This guide provides a comprehensive, field-proven blueprint for the chemical synthesis, crystallization, and subsequent structural elucidation of this compound. We will detail the causality behind experimental choices, present self-validating protocols, and outline the anticipated structural features that are critical for advancing structure-based drug design.

Part 1: The Rationale for Structural Elucidation

The Indazole Scaffold: A Privileged Heterocycle

Indazole derivatives are prominent in numerous FDA-approved drugs and clinical candidates, exhibiting activities that span oncology, anti-inflammatory, and anti-viral applications.[1][4][5] The bicyclic system, composed of fused benzene and pyrazole rings, acts as a versatile scaffold that can engage with a wide variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][2] Its ability to exist in different tautomeric forms, primarily the 1H- and 2H-indazoles, adds another layer of complexity and opportunity for molecular recognition.[1][6]

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a compound's physicochemical and pharmacological properties.[3] These effects include:

-

Metabolic Stability: The C-F bond is resistant to oxidative metabolism, often blocking sites of metabolic attack and increasing the drug's half-life.

-

Binding Affinity: Fluorine can alter the acidity or basicity of nearby functional groups and participate in favorable intermolecular interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[3]

-

Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.

This compound: A High-Value Target for Structural Analysis

Given that 5-fluoroindazole derivatives have shown potent inhibitory activity against targets like human neutrophil elastase, and 6-substituted indazoles are effective Rho kinase (ROCK1) inhibitors, this compound is a compelling candidate for therapeutic development.[3] A definitive crystal structure is paramount for a rational, structure-based drug design campaign. It provides precise, atomic-level information on:

-

Molecular Conformation: The exact three-dimensional arrangement of atoms.

-

Tautomeric State: Unambiguous identification of the dominant N-H tautomer in the solid state.

-

Intermolecular Interactions: The specific hydrogen bonds and other non-covalent interactions that govern crystal packing. This knowledge is crucial for understanding solubility, polymorphism, and for designing derivatives with improved solid-state properties.

Part 2: Experimental Blueprint for Crystal Structure Determination

Synthesis and Purification of this compound

The prerequisite for any successful crystallization campaign is the availability of highly pure material (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or unusable crystals. While a specific synthesis for this compound is not widely published, a plausible route can be adapted from established indazole synthesis methodologies.

Proposed Protocol: Synthesis via Modified Davis-Beirut Reaction

This protocol is a hypothetical adaptation based on known indazole syntheses.

-

Starting Material: Procure commercially available 2-Amino-4-fluorophenol.

-

Diazotization: Dissolve the starting material in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C to form the diazonium salt intermediate.

-

Cyclization: Carefully raise the pH of the solution by adding a base such as sodium acetate. The diazonium salt will undergo intramolecular cyclization. This step is often spontaneous upon neutralization.

-

Work-up: Extract the crude this compound from the aqueous solution using an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. Purity must exceed 99% for crystallization trials.

Crystallization Strategy: A Multipronged Screening Approach

The process of growing a single crystal suitable for X-ray diffraction is often the most challenging step.[7][8] It involves a systematic exploration of solvents and conditions to find the "sweet spot" where molecules can slowly and orderly assemble into a well-defined lattice.

Experimental Protocol: High-Throughput Crystallization Screening

-

Solubility Assessment: Perform a preliminary solubility test of 1-2 mg of the purified compound in a range of solvents (see Table 1) to identify solvents where it is sparingly soluble, moderately soluble, and highly soluble.

-

Primary Screening Method - Slow Evaporation:

-

Prepare saturated or near-saturated solutions of the compound in various "good" solvents (where solubility is moderate to high) in small, clean vials (e.g., 2 mL glass vials).

-

Cover the vials with a cap that is not airtight, or with paraffin film pierced with a needle, to allow for slow solvent evaporation.[8]

-

Store the vials in a vibration-free environment at a constant temperature (e.g., room temperature and 4°C).

-

Monitor for crystal growth over several days to weeks.

-

-

Secondary Screening Method - Vapor Diffusion (Liquid-Liquid):

-

In a small vial, dissolve ~5 mg of the compound in 0.5 mL of a "good" solvent in which it is readily soluble.

-

Place this inner vial inside a larger, sealed jar containing 2-3 mL of a "poor" solvent (an anti-solvent) in which the compound is insoluble but the "good" solvent is miscible.

-

Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

-

-

Documentation: Meticulously record all conditions (solvents, temperatures, concentrations, method) and the outcomes (clear solution, precipitate, oil, crystals) for each experiment.

Table 1: Suggested Solvents for Crystallization Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Can act as both hydrogen bond donors and acceptors. |

| Ketones | Acetone, 2-Butanone | Polar aprotic solvents. |

| Esters | Ethyl acetate, Isopropyl acetate | Moderate polarity, good for creating saturated solutions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can be effective but THF is known to sometimes cause "oiling out".[8] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Often used as anti-solvents in vapor diffusion setups. |

| Chlorinated | Dichloromethane, Chloroform | Good solvents for many organics, use with caution in a fume hood. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | High polarity, can be useful for difficult-to-dissolve compounds. |

| Aqueous Mixtures | Water/Ethanol, Water/Acetone | The hydroxyl group suggests some water solubility might be leveraged. |

Diagram 1: Crystallization Screening Workflow

Caption: The workflow from a single crystal to a final, validated structure.

Part 4: Predictive Analysis and Interpretation

While awaiting experimental results, we can make informed predictions about the crystal structure based on known chemical principles and data from analogous structures.

Expected Crystallographic Data

The following table outlines the key crystallographic parameters that will be determined.

Table 2: Anticipated Crystallographic Data for this compound

| Parameter | Expected Value / Information |

| Chemical Formula | C₇H₅FN₂O |

| Formula Weight | 152.13 g/mol |

| Crystal System | To be determined (likely Monoclinic or Orthorhombic) |

| Space Group | To be determined (likely a common centrosymmetric space group) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - To be determined |

| Volume (V) | To be determined (ų) |

| Z (Molecules/unit cell) | To be determined (typically 2, 4, or 8) |

| Calculated Density | To be determined (g/cm³) |

| Radiation | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) |

| Temperature | 100 K |

| Final R indices | R1 < 0.05 for a good quality structure |

Anticipated Molecular Geometry and Supramolecular Interactions

Based on isoelectronic analogues, the indazole core is expected to be essentially planar. [9]The most significant structural questions relate to the intermolecular interactions that will define the crystal packing. We anticipate a rich network of hydrogen bonds:

-

N-H···O/N-H···N: The indazole N-H proton is a strong hydrogen bond donor. It will likely interact with the hydroxyl oxygen or the pyrazole nitrogen of a neighboring molecule, forming chains or dimeric motifs.

-

O-H···N: The hydroxyl group at position 6 is also a strong donor and will likely form a hydrogen bond with the pyrazole nitrogen (N2) of an adjacent molecule.

-

C-H···F Interactions: Weaker C-H···F hydrogen bonds may also be present, further stabilizing the crystal lattice.

The interplay between these strong O-H···N and N-H···O/N hydrogen bonds will be the primary determinant of the supramolecular synthons and the overall crystal packing architecture. Understanding this network is critical for predicting and controlling polymorphism.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step towards unlocking its full potential as a scaffold for drug discovery. This technical guide provides a rigorous and practical roadmap for achieving this goal, from chemical synthesis and purification to advanced crystallization screening and final structural solution. The resulting atomic-level model will provide invaluable insights into the molecule's conformation, tautomerism, and intermolecular interactions, thereby enabling rational, structure-guided optimization of its properties for the development of next-generation therapeutics.

References

- El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.

- Smolecule. (n.d.). Buy 6-fluoro-1H-indazol-5-amine | 709046-14-0. Smolecule.

- Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- National Center for Biotechnology Information. (n.d.). 6-Fluoro-1H-indazole. PubChem.

- National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. PubChem.

- Sigma-Aldrich. (n.d.). 5-Fluoro-1H-indazole 97%. Sigma-Aldrich.

- Stadler, A. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- Ossila. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Ossila.

- Babu, B. P., et al. (2021). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles.

- Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

- Stadler, A. M., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints.

- Unknown. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Europe PMC.

- Unknown. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Unknown. (n.d.). Crystallization of Small Molecules.

- National Center for Biotechnology Information. (n.d.). 5-Bromo-6-fluoro-1H-indazole. PubChem.

- AA Blocks. (n.d.). 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. AA Blocks.

- ChemBK. (n.d.).

- Singh, P., & Kaur, M. (2021). Different biological activities reported with Indazole derivatives.

- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm.

- BenchChem. (n.d.). Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in In Vitro Studies. BenchChem.

- Singh, P., & Kaur, M. (2021). Synthesis of 1H‐indazole derivatives.

- Martin, G. P., et al. (2022).

- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.

- Singh, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.

- Sigma-Aldrich. (n.d.). 6-Fluoro-1H-indazole. Sigma-Aldrich.

- Excillum. (n.d.). Small molecule crystallography. Excillum.

- Unknown. (2015). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine.

- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.

- Doi, T., et al. (2019). Methyl 1-(4-fluorobenzyl)

- Martin, G. P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.

- National Center for Biotechnology Information. (n.d.). 4-Fluoro-1-methyl-1H-indazole. PubChem.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 6-fluoro-1H-indazol-5-amine | 709046-14-0 [smolecule.com]

An In-Depth Technical Guide to the Tautomeric Landscape of 5-Fluoro-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-based scaffolds are central to modern medicinal chemistry, yet their biological activity is profoundly influenced by their tautomeric state, which dictates their hydrogen bonding patterns and overall molecular topology. This guide provides a senior application scientist's perspective on the multifaceted tautomerism of 5-Fluoro-1H-indazol-6-ol, a molecule presenting a complex interplay of annular (N1-H vs. N2-H) and keto-enol tautomerism. We will dissect the electronic influence of the fluoro and hydroxyl substituents, outline a robust, multi-technique approach for unambiguous structural elucidation, and provide field-proven experimental protocols. This document serves as a comprehensive manual for researchers aiming to characterize and rationally exploit the tautomeric behavior of substituted indazoles in drug design and development.

The Indazole Conundrum: More Than One Identity

The indazole nucleus, a fusion of benzene and pyrazole rings, can exist in multiple tautomeric forms, primarily the 1H- and 2H-isomers.[1][2] The 1H-indazole, featuring a benzenoid structure, is generally the more thermodynamically stable and predominant form.[3][4] However, the quinonoid-like 2H-indazole is often close in energy, and the equilibrium between them (KT) is a delicate balance of electronic, steric, and environmental factors.[5]

The introduction of substituents dramatically alters this landscape. For our target molecule, this compound, we must consider two superimposed equilibria:

-

Annular Tautomerism: The prototropic equilibrium between the N1-H and N2-H positions of the pyrazole ring.

-

Keto-Enol Tautomerism: The potential for the 6-hydroxyl (phenol) group to tautomerize into a keto form, creating a cyclohexadienone ring.

Deconstructing Substituent Effects

-

5-Fluoro Group: Fluorine exerts a powerful, distance-dependent inductive electron-withdrawing effect (-I) and a weaker resonance-donating effect (+M).[6] Its placement at the 5-position will modulate the electron density of the entire bicyclic system, influencing the relative basicity of N1 and N2 and thereby the stability of their protonated forms. Perfluorination is known to shift keto-enol equilibria toward the enol form; while not a perfluorinated system, this highlights the powerful electronic influence of fluorine.[7]

-

6-Hydroxyl Group: The hydroxyl group is a strong resonance electron-donating group (+M), which significantly increases the electron density of the benzene ring. This donation can differentially stabilize the 1H versus the 2H tautomer. Furthermore, its ability to act as both a hydrogen bond donor and acceptor introduces the possibility of strong intermolecular interactions in solution and the solid state, potentially stabilizing one tautomer over another.[8]

The combination of these opposing electronic forces makes a priori prediction of the dominant tautomer unreliable, mandating empirical investigation.

The Four Potential Tautomers of this compound

The interplay between annular and keto-enol tautomerism gives rise to four plausible, low-energy structures. A primary objective for any research program involving this scaffold is to determine which form or forms predominate under physiological or experimental conditions.

Caption: Potential tautomeric equilibria for 5-Fluoro-indazol-6-ol.

An Integrated Framework for Tautomer Elucidation

Caption: Integrated workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Solution-State Probe

NMR is the most powerful tool for studying tautomeric equilibria in solution, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[9][10]

-

Expertise & Causality:

-

¹H NMR: The chemical shift of the N-H proton is highly diagnostic. 1H-indazoles typically show a broad N-H signal around 13 ppm, whereas the corresponding signal in 2H-isomers is often not observed or is in a different region. The presence of two sets of aromatic signals in a defined ratio directly indicates a tautomeric mixture.

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C7a, are sensitive to the location of the proton. These differences can be used to assign the major tautomer in solution.[11]

-

¹⁹F NMR: The fluorine atom at position 5 serves as a highly sensitive probe. Its chemical shift will be subtly different depending on whether the molecule exists in the 1H or 2H form due to the changes in the overall electronic distribution.[12]

-

2D NMR (HMBC): Heteronuclear Multiple Bond Correlation is invaluable for unambiguous assignment. For an N-1 substituted (or protonated) indazole, a correlation is expected between the C7a carbon and the N1-H proton. For the N-2 tautomer, a correlation between the C3 proton and the N2-H might be observed, though N-H correlations can be challenging.[13]

-

Variable-Temperature (VT) NMR: By acquiring spectra at different temperatures, one can observe the coalescence of signals if the exchange rate increases, or a shift in the integral ratios if the equilibrium is thermodynamically controlled. This allows for the calculation of the equilibrium constant (KT) and thermodynamic parameters (ΔG, ΔH, ΔS).

-

| Technique | Key Observable Parameter | Rationale for Use |

| ¹H NMR | N-H chemical shift; Ratio of aromatic signals | Direct observation and quantification of tautomers in solution. |

| ¹³C NMR | Chemical shifts of C3 and C7a | Confirms annular tautomer identity. |

| ¹⁹F NMR | ¹⁹F chemical shift | Sensitive probe of the electronic environment at C5. |

| HMBC | Long-range ¹H-¹³C correlations | Unambiguous assignment of N1-H vs. N2-H tautomers.[13] |

| VT-NMR | Changes in signal integrals with temperature | Determination of thermodynamic parameters of the equilibrium. |

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides complementary information, particularly regarding the influence of the solvent.

-

Expertise & Causality: The 1H- and 2H-tautomers have different chromophores (benzenoid vs. quinonoid) and dipole moments, leading to distinct absorption spectra.[14] 2H-indazoles tend to absorb at longer wavelengths compared to their 1H counterparts.[14] By measuring the spectra in solvents of varying polarity (e.g., hexane, acetonitrile, methanol), one can observe solvatochromic shifts. A significant shift suggests that a change in solvent polarity is stabilizing one tautomer over the other, providing qualitative evidence for the nature of the equilibrium.[15][16]

Single Crystal X-ray Crystallography: The Definitive Solid-State Answer

This technique provides an unambiguous snapshot of the molecule's structure in the solid state, including the precise location of the N-H proton.

-

Expertise & Causality: While solution and solid-state structures can differ, a crystal structure is the gold standard for structural confirmation.[17][18] It reveals not only the dominant tautomer but also the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that stabilize that specific form in the crystal lattice. This information is critical for understanding crystal packing and for validating computational models.

Computational Chemistry: The Predictive and Corroborative Tool

Density Functional Theory (DFT) calculations are essential for predicting the relative stabilities of the potential tautomers and for aiding in the interpretation of spectroscopic data.[5][19]

-

Expertise & Causality: By calculating the gas-phase or solvated free energies (ΔG) of all four potential tautomers, one can predict their relative populations.[20] While not a substitute for experimental data, these predictions are invaluable for guiding experimental design. For example, if calculations predict two tautomers are very close in energy, it signals the need for careful VT-NMR studies. Furthermore, calculated NMR chemical shifts can be compared with experimental values to increase confidence in the structural assignment.

Self-Validating Experimental Protocols

Protocol 1: Variable-Temperature (VT) ¹H NMR Analysis

-

Preparation: Dissolve an accurately weighed sample (5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₂Cl₂) in a high-quality NMR tube. DMSO-d₆ is often preferred as it can access a wide temperature range and solubilizes both polar and non-polar compounds.

-

Initial Acquisition (298 K): Acquire a standard ¹H NMR spectrum at room temperature (298 K). Identify all signals and integrate the distinct sets of signals corresponding to the putative tautomers to determine the initial ratio.

-

Low-Temperature Ramp: Cool the sample in decrements of 20 K (e.g., 278 K, 258 K, etc., down to the solvent's freezing point). Allow the sample to equilibrate for at least 5 minutes at each temperature before acquiring a new spectrum.

-

High-Temperature Ramp: After reaching the lowest temperature, slowly warm the sample past 298 K in increments of 20 K (e.g., 318 K, 338 K, etc., up to the solvent's boiling point or instrumental limits). Again, allow for equilibration at each step.

-

Data Analysis:

-

For each temperature, carefully integrate the signals for each tautomer.

-

Calculate the equilibrium constant KT = [Tautomer B] / [Tautomer A] at each temperature.

-

Construct a van 't Hoff plot (ln(KT) vs. 1/T). The linearity of this plot validates the assumption of a two-state equilibrium.

-

The slope (-ΔH°/R) and intercept (ΔS°/R) of the line yield the standard enthalpy and entropy changes for the tautomerization.

-

Protocol 2: Solvatochromic Study by UV-Vis Spectroscopy

-

Stock Solution: Prepare a concentrated stock solution of the compound in a volatile, miscible solvent like acetonitrile.

-

Solvent Series: Prepare a series of solutions of identical concentration (e.g., 10 µM) in a range of solvents with varying polarity, such as n-hexane, toluene, dichloromethane, acetonitrile, and methanol.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 500 nm using a quartz cuvette. Use the pure solvent as a blank for each measurement.

-

Data Analysis:

-

Identify the λmax for the principal absorption bands in each solvent.

-

Plot λmax against a solvent polarity scale (e.g., the Dimroth-Reichardt ET(30) scale).

-

Trustworthiness Check: A systematic shift (either hypsochromic or bathochromic) with increasing solvent polarity is a strong indicator of a shift in the tautomeric equilibrium or stabilization of a polar excited state.[21][22] The absence of a clear trend may suggest that one tautomer is overwhelmingly dominant in all tested solvents.

-

Implications for Drug Development

The precise tautomeric form of an active pharmaceutical ingredient (API) is critical. The 1H- and 2H-tautomers of an indazole present different hydrogen bond donor/acceptor patterns to a target receptor, potentially leading to vastly different binding affinities and biological activities.[23][24] For this compound, a 1H-phenol tautomer has two H-bond donors (N1-H, O-H) and one acceptor (N2), while a 2H-phenol tautomer has one donor (N2-H) and two acceptors (N1, O-H). These differences will fundamentally alter its interaction with a protein binding pocket. Understanding and controlling the tautomeric form is therefore not an academic exercise but a prerequisite for rational drug design.

References

- BenchChem. (2025). Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals.

- BenchChem. (2025).

- ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer).

-

Pérez Medina, C., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

-

PubMed. (n.d.). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. [Link]

- MDPI. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones.

- Walsh Medical Media. (n.d.).

- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.

- ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals.

- ScienceDirect. (n.d.). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.

-

MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. [Link]

- SlideShare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.

-

PubMed. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. [Link]

- Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

- ResearchGate. (n.d.). Theoretical estimation of the annular tautomerism of indazoles.

- ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.

-

Encyclopedia.pub. (2020). Tautomerism Detected by NMR. [Link]

- BenchChem. (2025). Navigating Tautomerism: A Comparative Guide to 1H and 13C NMR Spectral Analysis of Substituted β-Keto Esters.

- ResearchGate. (n.d.).

-

ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]

-

RSC Publishing. (n.d.). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. [Link]

- BenchChem. (n.d.).

-

PubMed Central. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. [Link]

-

PubMed. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. [Link]

-

MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]

- ScienceDirect. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies.

- WuXi Biology. (n.d.).

-

MDPI. (2021). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. [Link]

- ResearchGate. (2021).

-

Chemistry Stack Exchange. (2015). Influence of neighboring fluorine and hydroxyl on carbocation. [Link]

-

PubMed Central. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. [Link]

-

PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]

-

RSC Publishing. (n.d.). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

ACS Publications. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organometallics. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold | MDPI [mdpi.com]

- 19. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. cris.unibo.it [cris.unibo.it]

- 23. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 5-Fluoro-1H-indazol-6-ol for Drug Discovery and Development

Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of the molecule, principally its aqueous solubility and chemical stability.[1][2][3][4] These are not merely academic parameters; they are foundational pillars that dictate a compound's downstream developability, influencing everything from in vitro assay reliability to in vivo bioavailability and shelf-life.[2][4] For heterocyclic compounds like 5-Fluoro-1H-indazol-6-ol, a scaffold of interest in medicinal chemistry, a thorough and early understanding of these properties is paramount.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As specific experimental data for this novel compound is not yet publicly available, this document serves as a practical manual for researchers. It outlines the essential experimental protocols, explains the causality behind methodological choices, and provides a template for the systematic evaluation of this, or any, new chemical entity. We will delve into the "why" behind the "how," equipping scientists with the rationale to design, execute, and interpret these critical studies.

The structure of this compound, featuring a fluorinated indazole core with a hydroxyl group, presents an interesting case study. The fluorine atom can significantly modulate properties like metabolic stability and receptor binding affinity, while the hydroxyl group can influence hydrogen bonding and, consequently, solubility.[5][6][7][8] Understanding the interplay of these functional groups is key to unlocking the therapeutic potential of this and similar molecules.

Part 1: Solubility Characterization

Aqueous solubility is a critical determinant of a drug's bioavailability.[9] A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target.[2][4] Therefore, accurate solubility assessment is a cornerstone of preclinical development.

Predicted Physicochemical Properties

Before embarking on experimental work, in silico prediction tools can provide valuable initial estimates of a compound's properties. These predictions help in designing experiments by, for example, suggesting the appropriate concentration ranges to be tested.

| Property | Predicted Value/Range | Significance in Drug Discovery |

| Molecular Weight | ~152.12 g/mol | Influences diffusion and permeability. |

| logP (Octanol/Water) | 1.5 - 2.5 (Estimated) | Measures lipophilicity; impacts permeability, solubility, and metabolism. |

| pKa (Acid/Base) | ~7-8 (Phenolic OH, acidic)~1-2 (Indazole NH, weakly basic) | Determines the ionization state at physiological pH, which profoundly affects solubility and permeability.[10][11] |

| Aqueous Solubility | Low to Moderate (Predicted) | Direct measure of how much compound can dissolve; critical for absorption and formulation. |

Note: These values are estimates based on the chemical structure and should be confirmed experimentally.

Experimental Workflow for Solubility Determination

A tiered approach to solubility measurement is often most efficient, starting with high-throughput kinetic assays in early discovery and progressing to more rigorous thermodynamic measurements for lead candidates.

Caption: Tiered approach to solubility assessment in drug discovery.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12] It measures the saturation concentration of a compound in a specific solvent at equilibrium.

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

-

This compound (solid powder)

-

Phosphate buffered saline (PBS), pH 7.4

-

pH buffers (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions)

-

HPLC-grade water, acetonitrile, and methanol

-

Validated HPLC/UPLC method for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to pre-labeled vials containing a known volume of the desired aqueous medium (e.g., 1 mL of PBS, pH 7.4). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). This duration is critical for reaching thermodynamic equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Causality: It is crucial to avoid disturbing the solid pellet to prevent artificially inflating the measured concentration.

-

Filtration (Optional but Recommended): Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particulates.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC/UPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor. Perform the experiment in triplicate to ensure reproducibility.

| Medium | Temperature (°C) | Measured Solubility (µg/mL) |

| pH 1.2 Buffer | 25 | [Experimental Data] |

| pH 4.5 Buffer | 25 | [Experimental Data] |

| pH 6.8 Buffer | 25 | [Experimental Data] |

| PBS (pH 7.4) | 25 | [Experimental Data] |

| PBS (pH 7.4) | 37 | [Experimental Data] |

Part 2: Stability Assessment

A drug candidate must be chemically stable under a variety of conditions to be viable.[9] Stability studies, particularly forced degradation, are mandated by regulatory agencies like the International Council for Harmonisation (ICH) to identify potential degradation products and establish the stability-indicating nature of analytical methods.[13][14][15]

Forced Degradation Studies (Stress Testing)

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition.[13][14] The goal is not to destroy the molecule completely, but to achieve a modest level of degradation (typically 5-20%) to identify likely degradation pathways and products.[13]

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to aid in the identification of degradants.[9]

-

Data Interpretation:

| Stress Condition | Duration | % Degradation of Parent | No. of Degradants | Observations (e.g., Rt of major degradant) |

| 0.1 M HCl, 60°C | 8 hours | [Data] | [Data] | [Data] |

| 0.1 M NaOH, RT | 2 hours | [Data] | [Data] | [Data] |

| 3% H₂O₂, RT | 24 hours | [Data] | [Data] | [Data] |

| 80°C (Solid) | 48 hours | [Data] | [Data] | [Data] |

| Photolytic | 1.2 M lux hr | [Data] | [Data] | [Data] |

The indazole ring system can be susceptible to oxidation, and the phenolic hydroxyl group may be particularly sensitive to oxidative degradation. The presence of the electron-withdrawing fluorine atom may influence the susceptibility of the aromatic system to electrophilic attack.

Conclusion: A Pathway to a De-risked Candidate

The systematic evaluation of solubility and stability, as outlined in this guide, is not a perfunctory exercise. It is a critical, data-driven process that de-risks a drug discovery program. For this compound, these studies will provide a clear understanding of its developability profile. The solubility data will inform the selection of appropriate formulation strategies, while the stability results will guide storage conditions, shelf-life determination, and the development of robust analytical methods. By investing in this foundational characterization early, research organizations can make more informed decisions, allocate resources more effectively, and ultimately increase the probability of advancing a safe and efficacious therapeutic agent to the clinic.

References

-

Rowan Scientific. Predicting Solubility. Rowan Scientific. Accessed January 19, 2026. [Link]

-

Kyrylenko, S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Slideshare. (2014). pKa and log p determination. [Link]

-

Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

Hoelke, B., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

-

Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Rao, B. M., & Kumar, K. P. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Drug Discovery News. (2017). Substance solubility. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

-

Voinea, M. L., & Ionescu, D. (2020). The Importance of Solubility for New Drug Molecules. Farmacia. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

-

PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

-

BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]

-

Technology Networks. (n.d.). LogP/LogD/pKa Analysis. [Link]

-

ResearchGate. (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

-

YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

-

The Solubility Company. (n.d.). pKa & LogP Analysis Services. [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]

-

Manallack, D. T. (2007). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]

-

AMRI. (n.d.). Stability, Solubility, Dissolution. [Link]

-

ResearchGate. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF. [Link]

-

ResearchGate. (2023). Fluorine in heterocyclic chemistry. [Link]

-

El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Szabó, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]

Sources

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. ucd.ie [ucd.ie]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. thesolubilitycompany.com [thesolubilitycompany.com]

- 12. enamine.net [enamine.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. ijcrt.org [ijcrt.org]

A Technical Guide to Quantum Chemical Calculations for 5-Fluoro-1H-indazol-6-ol: A Drug Discovery Perspective

This guide provides a comprehensive walkthrough of the quantum chemical calculations for 5-Fluoro-1H-indazol-6-ol, a molecule representative of the pharmacologically significant indazole class. Indazole derivatives are pivotal scaffolds in medicinal chemistry, forming the core of various therapeutic agents.[1][2] The strategic incorporation of a fluorine atom and a hydroxyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making computational analysis a critical step in modern drug design.[3]

This document is intended for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying rationale for methodological choices, emphasizing a self-validating workflow that ensures the scientific integrity of the results. We will leverage Density Functional Theory (DFT), a powerful quantum mechanical method, to explore the structural, electronic, and spectroscopic properties of this compound, providing insights that can accelerate its development as a potential therapeutic agent.[4][5]

Section 1: Theoretical Foundations & Strategic Choices

The predictive power of computational chemistry hinges on making informed decisions about the theoretical methods employed. A calculation is only as reliable as the theory it is built upon. This section outlines the core principles and the strategic choices a scientist must make.

The Rationale: Why Quantum Chemistry?

Classical molecular mechanics methods, while fast, treat atoms as simple balls and springs. They are excellent for conformational searching of large systems but fail to describe the electronic structure that governs chemical reactivity and molecular interactions. Quantum chemical calculations, by solving approximations of the Schrödinger equation, provide a detailed picture of electron distribution, orbital energies, and potential energy surfaces.[6] This level of detail is indispensable for:

-

Predicting Reactivity: Identifying which parts of a molecule are likely to engage in chemical reactions.

-

Understanding Stability: Quantifying the stability of different molecular conformations.

-

Elucidating Interaction Mechanisms: Predicting how a drug molecule might interact with its biological target.[4][7]

-

Interpreting Spectroscopic Data: Aiding in the structural confirmation of newly synthesized compounds.[8]

The Workhorse: Density Functional Theory (DFT)